molecular formula C16H15NO4S B14673243 1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one CAS No. 40535-16-8

1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one

Cat. No.: B14673243
CAS No.: 40535-16-8
M. Wt: 317.4 g/mol
InChI Key: BHKYWRWKGNYSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzoxathiin derivatives. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one moiety fused with a benzoxathiin ring system. The presence of the dioxo groups and the benzoxathiin core imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . This reaction proceeds through the formation of an alkynylketimine intermediate, which undergoes cyclization to form the benzoxathiin ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one is unique due to its specific structural features, including the combination of the benzoxathiin and pyrrolidin-2-one moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

40535-16-8

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4,4-dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C16H15NO4S/c18-15-6-3-9-17(15)16-10-13-12-5-2-1-4-11(12)7-8-14(13)22(19,20)21-16/h1-2,4-5,10H,3,6-9H2

InChI Key

BHKYWRWKGNYSOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(CCC4=CC=CC=C43)S(=O)(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.